2-(5-Hydroxypyrimidin-2-yl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(5-Hydroxypyrimidin-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a pyrimidine derivative with a benzoic acid derivative.
Chemical Reactions Analysis
2-(5-Hydroxypyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the pyrimidine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(5-Hydroxypyrimidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-(5-Hydroxypyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid group may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
2-(5-Hydroxypyrimidin-2-yl)benzoic acid can be compared with similar compounds such as:
3-(5-Hydroxypyrimidin-2-yl)benzoic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(5-hydroxypyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-7-5-12-10(13-6-7)8-3-1-2-4-9(8)11(15)16/h1-6,14H,(H,15,16) |
InChI Key |
TYSJQHOXWXVFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)O)C(=O)O |
Origin of Product |
United States |
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